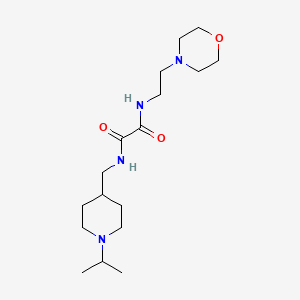

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as LMTX, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. LMTX belongs to a class of compounds known as tau aggregation inhibitors, which are designed to prevent the formation and accumulation of abnormal tau protein aggregates in the brain.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

The compound has been investigated for its potential as a herbicide, particularly against Phalaris minor , a major weed in wheat crops. Computational studies have identified it as one of several lead molecules with a higher binding affinity and inhibition constant than existing herbicides . The binding stability of these molecules with the D1 protein of photosystem-II (PS-II) was confirmed through molecular dynamics simulations and binding free energy calculations. This suggests that the compound could be a part of a new class of herbicides with improved efficacy and resistance profiles.

Photosynthesis Research

Due to its interaction with the D1 protein of PS-II, this compound is valuable in photosynthesis research. It can serve as a tool to understand the electron transfer process in photosynthesis, as well as the development of resistance in weeds to herbicides that target the QB binding site of the D1 protein .

Molecular Dynamics Simulations

The compound’s interaction with proteins can be used in molecular dynamics simulations to study the conformational stability of protein-ligand complexes. This is crucial for the discovery of new drugs and herbicides, as it helps predict the behavior of these molecules in biological systems .

Binding Free Energy Calculations

Researchers can use the compound in binding free energy calculations to evaluate the energetics of protein-ligand interactions. This is an essential step in the drug discovery process, providing insights into the driving forces behind these interactions and the potential efficacy of new compounds .

Hydrogen Bonding Studies

The compound can be used to study hydrogen bonding interactions within proteins. Understanding these interactions is vital for the design of molecules with specific binding characteristics, which is a key aspect of targeted drug design .

π-π Interaction Analysis

This compound’s ability to engage in π-π interactions with amino acids in proteins makes it a useful agent for studying these types of non-covalent interactions. Such studies are important for the design of molecules with high specificity and binding affinity .

Resistance Mechanism Elucidation

The compound can help elucidate the mechanisms by which weeds develop resistance to herbicides. By understanding how Phalaris minor and other weeds resist herbicidal action, researchers can design more effective and sustainable weed management strategies .

Herbicide Specificity Testing

Finally, the compound can be synthesized and used in whole plant assays to test for herbicidal activity and specificity. This is a critical step in herbicide development, ensuring that new products are effective against target weeds without harming crops or the environment .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O3/c1-14(2)21-6-3-15(4-7-21)13-19-17(23)16(22)18-5-8-20-9-11-24-12-10-20/h14-15H,3-13H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKRVDMMTOKVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)